Bis(acetylacetonate)iron
Overview
Description
This compound is part of the broader class of metal acetylacetonates, which are coordination complexes derived from the acetylacetonate anion and metal ions, typically transition metals . Bis(acetylacetonate)iron is known for its stability and solubility in organic solvents, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(acetylacetonate)iron typically involves the reaction of iron(II) chloride with 2,4-pentanedione in the presence of a base such as piperidine . The reaction proceeds as follows: [ \text{FeCl}_2 + 2 \text{C}_5\text{H}_8\text{O}_2 + 2 \text{C}5\text{H}{11}\text{N} \rightarrow \text{Fe(C}_5\text{H}_7\text{O}_2\text{)}_2 + 2 \text{C}5\text{H}{11}\text{NHCl} ]
Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up by using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Bis(acetylacetonate)iron undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium bis(hydropentalenyl)iron are used.
Substitution: Ligand exchange reactions often involve the use of other bidentate ligands.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Bis(acetylacetonate)iron has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(acetylacetonate)iron involves its ability to coordinate with other molecules through its acetylacetonate ligands. This coordination can influence the reactivity and stability of the complex, making it effective in catalysis and other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- Nickel(II) bis(acetylacetonate)
- Copper(II) bis(acetylacetonate)
- Zinc(II) bis(acetylacetonate)
- Chromium(III) tris(acetylacetonate)
Comparison: Bis(acetylacetonate)iron is unique due to its specific coordination properties and reactivity. Compared to other metal acetylacetonates, it offers distinct advantages in terms of stability and solubility in organic solvents. Its ability to undergo various chemical reactions and its applications in catalysis and material science further highlight its uniqueness .
Properties
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iron | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Fe/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKXWKGYHQXRQA-FDGPNNRMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FeO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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